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molecular formula C11H12F3NO2 B8506925 5-Aminomethyl-2-trifluoromethyl-benzoic acid ethyl ester

5-Aminomethyl-2-trifluoromethyl-benzoic acid ethyl ester

Cat. No. B8506925
M. Wt: 247.21 g/mol
InChI Key: KPKIRPLIBBQQIB-UHFFFAOYSA-N
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Patent
US08951999B2

Procedure details

A mixture of 5-cyano-2-trifluoromethyl-benzoic acid ethyl ester (250 mg; 1.03 mmol) and 100 mg Ra-Ni in 20 mL NH3 in MeOH was stirred for 17 h under an atmosphere of hydrogen (3 bar). After filtration and concentration i.vac. the subtitle compound was obtained. Yield: 250 mg (98%); MS: [m+H]+=248; TLC (silica gel; DCM/EtOH 9/1) Rf=0.28.
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:17])[C:5]1[CH:10]=[C:9]([C:11]#[N:12])[CH:8]=[CH:7][C:6]=1[C:13]([F:16])([F:15])[F:14])[CH3:2]>N.CO.[Ni]>[CH2:1]([O:3][C:4](=[O:17])[C:5]1[CH:10]=[C:9]([CH2:11][NH2:12])[CH:8]=[CH:7][C:6]=1[C:13]([F:15])([F:14])[F:16])[CH3:2]

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
C(C)OC(C1=C(C=CC(=C1)C#N)C(F)(F)F)=O
Name
Quantity
20 mL
Type
solvent
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
100 mg
Type
catalyst
Smiles
[Ni]

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 17 h under an atmosphere of hydrogen (3 bar)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration and concentration i.vac

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(C)OC(C1=C(C=CC(=C1)CN)C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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